Tubotaiwine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
6711-69-9 |
|---|---|
Molecular Formula |
C20H24N2O2 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
methyl (1S,11S,17R,18S)-18-ethyl-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6,9-tetraene-10-carboxylate |
InChI |
InChI=1S/C20H24N2O2/c1-3-12-13-8-10-22-11-9-20(18(12)22)14-6-4-5-7-15(14)21-17(20)16(13)19(23)24-2/h4-7,12-13,18,21H,3,8-11H2,1-2H3/t12-,13-,18+,20+/m0/s1 |
InChI Key |
RLAKWLFUMAABBE-STJTYLQHSA-N |
Canonical SMILES |
CCC1C2CCN3C1C4(CC3)C5=CC=CC=C5NC4=C2C(=O)OC |
Appearance |
Powder |
Synonyms |
condyfolan-16-carboxylic acid, 2,16-didehydro-, methyl ester dihydrocondylocarpine tubotaiwin tubotaiwine |
Origin of Product |
United States |
Natural Occurrence and Advanced Isolation Methodologies
Botanical Sources and Their Research Significance
The presence of dihydrocondylocarpine has been documented in several genera of the Apocynaceae family. Research into these botanical sources is driven by the rich and diverse alkaloid profiles they present, which are of significant interest in the field of natural product chemistry.
Alstonia Species: Investigation of Alkaloid Profiles
The genus Alstonia is a significant source of indole (B1671886) alkaloids, with numerous studies focusing on its chemical constituents. ddtjournal.netsphinxsai.comjapsonline.com Dihydrocondylocarpine has been successfully isolated from the leaves of Alstonia scholaris, a large evergreen tree native to the Indian subcontinent and Southeast Asia. ddtjournal.netsphinxsai.comnih.gov This plant is known for its traditional medicinal uses and its production of a wide array of poisonous alkaloids. ddtjournal.netjapsonline.comresearchpublish.com
Research has shown that A. scholaris is a rich reservoir of structurally diverse alkaloids, making it a key subject for phytochemical investigation. sphinxsai.comresearchpublish.com The isolation of (20S)-19,20-dihydrocondylocarpine from this species has contributed to the comprehensive understanding of its complex alkaloid profile. nih.gov Other notable alkaloids identified from A. scholaris include scholaricine, vallesamine, and echitamine. ddtjournal.netsphinxsai.com While other species like Alstonia boonei are also known for being rich in bioactive compounds, Alstonia scholaris is the most frequently cited source for dihydrocondylocarpine within this genus. nih.gov
Ervatamia coronaria: Isolation and Elucidation Studies
(20S)-19,20-Dihydrocondylocarpine has been isolated from the leaves of Ervatamia coronaria (Stapf), a plant now commonly known as Tabernaemontana divaricata. nih.govutq.edu.iq The identification of this alkaloid was a significant finding, as it had not been previously reported from this botanical source. nih.gov
The research leading to its discovery involved meticulous structural elucidation. nih.gov Scientists employed nuclear magnetic resonance (NMR) spectroscopy, specifically 1H-NMR and 13C-NMR, to determine the precise structure of the compound. nih.gov These studies were also crucial in establishing the stereochemistry at the C-20 position of the molecule. nih.gov
Rhazya stricta and Other Apocynaceae Genera: Cell and Organ Culture Research
The alkaloid (20S)-19,20-dihydrocondylocarpine was isolated for the first time from the roots and leaves of Rhazya stricta. capes.gov.br This plant, belonging to the Apocynaceae family, is a traditional medicinal plant in the Middle East and South Asia and is a prolific producer of terpenoid indole alkaloids (TIAs). vtt.fi The compound is also referred to as tubotaiwine (B1253118). vtt.fi
Biotechnological approaches, such as the use of cell and organ cultures, have been central to the research on R. stricta. vtt.fi Scientists have established undifferentiated cell cultures and hairy root cultures to explore the biosynthesis of alkaloids. vtt.fi These in vitro systems are valuable tools for studying the production of complex natural products. vtt.fi Furthermore, hybrid cell suspension cultures, such as those from Rauwolfia serpentina and Rhazya stricta, have been shown to produce alkaloids, including this compound, that were not detected in the parent plants. researchgate.net The analysis of these cultures requires advanced analytical methods to characterize the wide variety of alkaloids present. vtt.fi
Tabernaemontana Species: Alkaloid Content and Biological Investigations
The genus Tabernaemontana is well-regarded for its pharmacological importance, which is linked to its substantial and diverse alkaloid content. nih.govresearchgate.netmdpi.com Dihydrocondylocarpine has been identified in several species within this genus, including Tabernaemontana divaricata mdpi.complantaedb.com, Tabernaemontana elegans plantaedb.com, and Tabernaemontana pachysiphon. smolecule.com
Investigations into these plants are often centered on the isolation and structural characterization of their alkaloidal components. nih.govresearchgate.netscispace.com For example, research on T. pachysiphon led to the isolation of this compound (dihydrocondylocarpine) during a screening for compounds with opioid-receptor binding activity. smolecule.com The consistent presence of a rich array of indole alkaloids across different Tabernaemontana species underscores the genus's significance in natural product research. nih.govmdpi.com
Table 1: Botanical Sources of Dihydrocondylocarpine
| Genus | Species | Plant Part | Reference(s) |
|---|---|---|---|
| Alstonia | scholaris | Leaves | ddtjournal.netsphinxsai.comnih.gov |
| Ervatamia | coronaria (T. divaricata) | Leaves | nih.govutq.edu.iq |
| Rhazya | stricta | Roots, Leaves | capes.gov.br |
| Tabernaemontana | divaricata | Not Specified | mdpi.complantaedb.com |
| Tabernaemontana | elegans | Not Specified | plantaedb.com |
| Tabernaemontana | pachysiphon | Leaves | smolecule.com |
Methodologies for Natural Product Isolation
The separation and purification of specific compounds like dihydrocondylocarpine from complex plant matrices are dependent on the application of advanced separation methodologies. Chromatography is the cornerstone of this process, with various techniques being employed to achieve high levels of purity.
Advanced Chromatographic Separation Techniques (e.g., HPLC, UPLC, GC)
The isolation of dihydrocondylocarpine from crude plant extracts is a multi-step process that utilizes a combination of sophisticated chromatographic techniques. vtt.fi
High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental and robust technique for the separation and purification of alkaloids. nih.govrotachrom.com It separates compounds based on their differential affinities for a stationary phase and a liquid mobile phase under high pressure, allowing for effective purification from complex mixtures. nih.gov
Ultra-Performance Liquid Chromatography (UPLC): UPLC represents an evolution of HPLC, utilizing smaller particle sizes in the stationary phase to achieve higher resolution, greater sensitivity, and faster analysis times. vtt.fi When coupled with Mass Spectrometry (UPLC-MS), it becomes a powerful tool for analyzing the intricate alkaloid profiles found in plants such as Rhazya stricta. vtt.fi
Gas Chromatography (GC): GC is particularly effective for the analysis of volatile and non-polar compounds. vtt.finih.gov Coupled with Mass Spectrometry (GC-MS), it provides excellent separation and identification capabilities. In the study of R. stricta cultures, GC-MS enabled the separation of numerous terpenoid indole alkaloids in a single analytical run. vtt.fi
Other Techniques: In addition to these core methods, other chromatographic techniques play a role in the isolation process. Centrifugal Partition Chromatography (CPC), a liquid-liquid chromatography technique, can be used as an initial prefractionation step. smolecule.comrotachrom.com This technique simplifies the crude extract by separating compounds based on their partition coefficient between two immiscible liquid phases, which facilitated the rapid isolation of this compound (dihydrocondylocarpine) from Tabernaemontana pachysiphon. smolecule.com The isolation of a pure natural product often requires a strategic combination of several of these chromatographic methods. vtt.fi
Table 2: Chromatographic Techniques in Alkaloid Isolation
| Technique | Abbreviation | Principle of Separation | Application in Dihydrocondylocarpine Research | Reference(s) |
|---|---|---|---|---|
| High-Performance Liquid Chromatography | HPLC | Adsorption/Partition between solid stationary phase and liquid mobile phase. | General purification of alkaloids from plant extracts. | nih.govrotachrom.com |
| Ultra-Performance Liquid Chromatography | UPLC | Similar to HPLC but with smaller particles for higher resolution and speed. | High-resolution analysis of complex alkaloid mixtures in Rhazya stricta. | vtt.fi |
| Gas Chromatography | GC | Partition between a liquid/solid stationary phase and a gas mobile phase. | Separation of volatile and non-polar alkaloids. | vtt.fi |
| Centrifugal Partition Chromatography | CPC | Partition between two immiscible liquid phases. | Prefractionation of crude extracts to simplify purification, used for T. pachysiphon. | smolecule.comrotachrom.com |
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| (20S)-19,20-Dihydrocondylocarpine |
| 19,20-dihydrocondylocarpine |
| Dihydrocondylocarpine |
| Echitamine |
| Scholaricine |
| This compound |
Targeted Extraction and Fractionation Strategies
Dihydrocondylocarpine, also known as this compound, is a monoterpenoid indole alkaloid found in various plant species, particularly within the Apocynaceae family. smolecule.comontosight.ainih.gov Its isolation from complex natural matrices necessitates advanced and targeted methodologies to achieve efficiency and purity. Research has moved beyond simple solvent extraction towards more sophisticated strategies that streamline the purification process.
Studies have identified dihydrocondylocarpine in several plants, including Alstonia scholaris, Ervatamia coronaria (now classified as Tabernaemontana divaricata), Tabernaemontana pachysiphon, and in cell suspension cultures of Stemmadenia tomentosa and hybrid cells of Rauwolfia serpentina x Rhazya stricta. smolecule.comnih.govresearchgate.netresearchgate.netutq.edu.iq The leaves and bark are common plant parts from which the compound is extracted. nih.govresearchgate.netnih.gov
Targeted extraction approaches aim to selectively isolate specific compounds or classes of compounds, thereby reducing the complexity of the extract and facilitating subsequent purification steps. One study on Alstonia scholaris bark investigated different extraction methods for targeted markers, finding that ultrasonic extraction was the most efficient compared to cold percolation and hot extraction. researchgate.net This was followed by separation using High-Performance Thin-Layer Chromatography (HPTLC). researchgate.net
A notable advanced fractionation strategy involves the use of Centrifugal Partition Chromatography (CPC). smolecule.com This technique has been successfully employed for the prefractionation of crude ethanolic extracts from the plant Tabernaemontana pachysiphon. smolecule.com The primary advantage of CPC in this context is its ability to rapidly separate the crude extract into fractions, allowing for the quick identification of fractions containing the target compound, in this case, dihydrocondylocarpine (this compound). smolecule.com In this specific application, fractions were screened using an opiate-receptor-binding assay, which led to the identification of the active fractions from which dihydrocondylocarpine and another alkaloid, apparicine, were subsequently isolated. smolecule.com This method proved effective in separating the target alkaloids from interfering substances like fatty acids, which can produce false-positive results in bioassays. smolecule.com
The research highlights a strategic shift towards combining efficient extraction methods with high-resolution fractionation techniques guided by bioassays to specifically target and isolate low-abundance alkaloids like dihydrocondylocarpine from complex plant extracts.
Data Tables
Table 1: Natural Sources of Dihydrocondylocarpine
| Plant Species | Family | Plant Part / Source |
|---|---|---|
| Alstonia scholaris | Apocynaceae | Leaves, Bark |
| Ervatamia coronaria (Tabernaemontana divaricata) | Apocynaceae | Leaves |
| Tabernaemontana pachysiphon | Apocynaceae | Not specified in search results |
| Stemmadenia tomentosa | Apocynaceae | Cell Suspension Cultures |
| Rhazya stricta | Apocynaceae | Hybrid Cell Cultures (with Rauwolfia serpentina) |
| Hunteria zeylanica | Apocynaceae | Leaves |
This table is generated based on information from multiple sources. nih.govnih.govresearchgate.netresearchgate.netresearchgate.netalraziuni.edu.yenih.gov
Table 2: Research Findings on Targeted Fractionation of Dihydrocondylocarpine
| Technique | Plant Source | Extraction Method | Key Findings |
|---|---|---|---|
| Centrifugal Partition Chromatography (CPC) | Tabernaemontana pachysiphon | Ethanolic Extract | Successfully used as a prefractionation tool. smolecule.com |
| Enabled rapid identification of bioactive fractions via opiate-receptor-binding assay. smolecule.com | |||
| Led to the efficient isolation of dihydrocondylocarpine (this compound) and apparicine. smolecule.com | |||
| Ultrasonic Extraction & HPTLC | Alstonia scholaris | Ultrasonic Extraction | Determined to be the most efficient method for extracting targeted markers compared to cold percolation or hot extraction. researchgate.net |
Advanced Structural Elucidation and Stereochemical Assignment
Spectroscopic Techniques for Comprehensive Structural Determination
Modern spectroscopy offers a powerful suite of tools for chemists. For a molecule such as dihydrocondylocarpine, a pentacyclic indole (B1671886) alkaloid, determining the precise arrangement of atoms and their spatial relationships is paramount. This is achieved primarily through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide complementary information about the molecule's connectivity, stereochemistry, and elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Dihydrocondylocarpine Research
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for elucidating the structure of organic molecules in solution. It exploits the magnetic properties of atomic nuclei to provide a detailed map of the carbon-hydrogen framework. In the study of dihydrocondylocarpine, NMR is indispensable for assigning the structure and, crucially, for determining its complex stereochemistry.
One-dimensional NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, are the foundational steps in structural analysis. The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of hydrogen atoms, while the ¹³C NMR spectrum reveals the number and types of carbon atoms in the molecule.
Studies on dihydrocondylocarpine, isolated from plants like Ervatamia coronaria and Alstonia scholaris, have utilized both ¹H and ¹³C NMR to characterize its structure. The ¹H NMR spectrum typically shows distinct signals for aromatic protons on the indole ring, protons of the ethyl group, and the methoxycarbonyl group. The ¹³C NMR spectrum complements this by showing the corresponding carbon signals, with characteristic chemical shifts for sp²-hybridized aromatic and olefinic carbons, sp³-hybridized aliphatic carbons, and the carbonyl carbon of the ester group.
Table 1: Representative ¹H and ¹³C NMR Data Types for Dihydrocondylocarpine This table illustrates the types of data obtained from 1D NMR experiments for the structural elucidation of dihydrocondylocarpine. Specific chemical shifts (δ) are reported in parts per million (ppm).
| Nucleus | Functional Group | Typical Chemical Shift Range (ppm) | Information Provided |
|---|---|---|---|
| ¹H | Aromatic (Indole) | 6.5 - 7.5 | Substitution pattern on the aromatic ring. |
| Olefinic | 5.0 - 6.0 | Presence of C=C double bonds. | |
| Methoxy (O-CH₃) | 3.5 - 4.0 | Presence of an ester or ether methyl group. | |
| Aliphatic (CH, CH₂, CH₃) | 0.5 - 4.5 | Connectivity and environment of the saturated parts of the molecule. | |
| ¹³C | Carbonyl (C=O) | 160 - 180 | Presence of an ester or amide group. |
| Aromatic/Olefinic (C=C) | 100 - 150 | Carbon framework of the indole and other unsaturated parts. | |
| Methoxy (O-CH₃) | 50 - 60 | Carbon of the methyl ester. |
While 1D NMR provides a list of signals, 2D NMR experiments reveal how these signals—and the atoms they represent—are connected. These techniques are crucial for assembling the complete molecular structure and defining its stereochemistry.
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is used to trace out proton-proton networks within the molecule, for example, connecting the protons of the ethyl side chain.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates proton signals with the carbon signals of the atoms they are directly attached to. This provides unambiguous one-bond C-H connectivity, definitively linking the proton and carbon skeletons.
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are two or three bonds away. It is particularly valuable for identifying connections across quaternary (non-protonated) carbons and for linking different fragments of the molecule together.
NOESY (Nuclear Overhauser Effect Spectroscopy) : Unlike the other techniques which show through-bond connectivity, NOESY reveals through-space correlations between protons that are physically close to each other (typically within 5 Å), regardless of whether they are bonded. This is the most direct method for determining stereochemistry in solution. For dihydrocondylocarpine, Nuclear Overhauser Effect (n.O.e.) difference measurements, a related 1D experiment, were fundamental in establishing the (20S)-configuration at a key stereocenter.
The combination of these 2D NMR techniques allows for the complete and unambiguous assignment of all proton and carbon signals, confirming the complex pentacyclic structure of dihydrocondylocarpine.
Solid-state NMR (ssNMR) is an analytical technique that provides structural and dynamic information on molecules in the solid phase. Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions to give sharp lines, in solid-state NMR these interactions are retained, providing rich information but also leading to very broad signals. Techniques like Magic-Angle Spinning (MAS) are employed to narrow these lines and obtain high-resolution spectra.
While no specific solid-state NMR studies on pure, crystalline dihydrocondylocarpine have been published, the technique holds significant potential. For instance, ssNMR could be used to:
Characterize the compound directly within a plant matrix : This would avoid the need for extraction and purification, providing insights into the native state and interactions of the alkaloid within the biological source.
Study polymorphism : If dihydrocondylocarpine can crystallize in different forms (polymorphs), ssNMR can distinguish between them, which is critical in pharmaceutical contexts.
Analyze drug formulations : If the compound were formulated into a solid dosage form, ssNMR could be used to study its physical state and interactions with excipients without destroying the tablet.
The application of 2D solid-state NMR could further reveal detailed atomic-level arrangements and intermolecular packing in the solid state, offering insights not available from solution studies.
Mass Spectrometry (MS) for Molecular Information and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a cornerstone of chemical analysis, providing the molecular weight of a compound and, through fragmentation, valuable clues about its structure. For dihydrocondylocarpine, MS confirms its molecular weight and helps piece together its structural components. The molecular formula has been confirmed as C₂₀H₂₄N₂O₂ with a corresponding molecular weight of 324.4 g/mol .
When a molecule is ionized in the mass spectrometer, the resulting molecular ion can break apart into smaller, charged fragments. The pattern of these fragments is predictable and characteristic of the molecule's structure. For an indole alkaloid like dihydrocondylocarpine, common fragmentation pathways would include:
Alpha-cleavage : Cleavage of bonds adjacent to the nitrogen atoms is a common fragmentation pathway for amines.
Loss of functional groups : The ester group (-COOCH₃) can be lost as a neutral fragment.
Cleavage of the alicyclic rings : The complex ring system can undergo characteristic cleavages, leading to stable carbocation fragments.
Analysis of these fragmentation patterns allows researchers to confirm the presence of key structural units within the molecule.
High-Resolution Mass Spectrometry (HRMS) is a powerful variant of MS that measures the mass-to-charge ratio of an ion with extremely high accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of a molecule's elemental composition.
While a standard mass spectrometer might measure the mass of dihydrocondylocarpine as 324, HRMS can provide a value like 324.1838. This exact mass can be used to calculate the unique molecular formula, C₂₀H₂₄N₂O₂, distinguishing it from thousands of other possible combinations of atoms that might have the same nominal mass. This confirmation of the molecular formula is a critical and definitive piece of evidence in the structural elucidation process.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| Dihydrocondylocarpine |
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways
Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of complex molecules by fragmenting specific ions and analyzing the resulting products. nationalmaglab.org In this process, precursor ions, such as the protonated molecule of dihydrocondylocarpine [M+H]⁺, are selected and subjected to collision-induced dissociation (CID). wikipedia.org During CID, kinetic energy is converted into internal energy, causing the precursor ion to break apart at its weakest chemical bonds. wikipedia.org The resulting pattern of fragment ions is characteristic of the molecule's structure and provides valuable clues for its identification. acdlabs.com
For complex indole alkaloids like dihydrocondylocarpine, the fragmentation pathways are predictable to some extent based on the core structure. The fragmentation of related ergot alkaloids, for instance, often involves a consistent loss of water and cleavage of specific ring structures. oregonstate.edu In the case of dihydrocondylocarpine, the pentacyclic framework offers multiple potential cleavage points. The resulting mass spectrum, a plot of fragment ion abundance versus their mass-to-charge (m/z) ratio, serves as a molecular fingerprint. Analysis of these fragmentation patterns allows researchers to piece together the molecule's structural components. nationalmaglab.orgacdlabs.com
Table 1: Postulated MS/MS Fragmentation Data for Dihydrocondylocarpine This table is based on the general fragmentation principles of indole alkaloids, as specific fragmentation data for dihydrocondylocarpine was not available in the provided search results.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Postulated Structural Origin of Fragment |
|---|---|---|---|
| 325.19 ([M+H]⁺) | 307.18 | H₂O (18.01 Da) | Loss of water, potentially from the ester group after rearrangement. |
| 325.19 ([M+H]⁺) | 265.15 | CH₃O₂C (60.04 Da) | Cleavage and loss of the methyl ester group. |
| 325.19 ([M+H]⁺) | 223.12 | C₇H₈N (106.07 Da) | Fission of the piperidine (B6355638) ring system. |
Coupled Techniques (e.g., LC-MS, GC-MS) in Complex Mixture Analysis
Coupled or hyphenated techniques, which link a separation method with a detection method, are indispensable for the analysis of complex mixtures like plant extracts. elgalabwater.comspectralworks.com Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are premier examples, offering high sensitivity and selectivity for both identifying unknown compounds and quantifying trace components. elgalabwater.comthermofisher.com
LC-MS is particularly versatile as it can analyze a wide range of compounds, including non-volatile and thermally unstable molecules, making it ideal for many natural products. spectralworks.comiltusa.com GC-MS is highly effective for volatile and semi-volatile compounds, providing excellent separation and clear mass spectra for identification. iltusa.comchromatographyonline.com
The utility of these methods in alkaloid research is well-documented. In a study on the terpenoid indole alkaloids (TIAs) from Rhazya stricta hairy root cultures, both Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) and GC-MS were utilized. vtt.fi These analyses successfully identified numerous alkaloids from the complex extracts, including dihydrocondylocarpine (also known as tubotaiwine). vtt.fi This demonstrates the power of coupled techniques to isolate and identify specific compounds from a complex biological matrix. vtt.finih.gov
Table 2: Application of Coupled Techniques in Dihydrocondylocarpine Analysis
| Technique | Sample Matrix | Purpose | Key Finding | Reference |
|---|---|---|---|---|
| UPLC-MS | Rhazya stricta hairy root extract | Identification of alkaloids | Dihydrocondylocarpine was successfully identified among 17 TIAs. | vtt.fi |
| GC-MS | Rhazya stricta hairy root extract | Identification of volatile alkaloids | Dihydrocondylocarpine was identified as part of a profile of 20 TIAs. | vtt.fi |
X-ray Crystallography for Definitive Stereochemical and Conformational Analysis
X-ray crystallography is a powerful technique that provides an unambiguous determination of the three-dimensional arrangement of atoms within a crystalline solid. libretexts.org It remains a gold standard for the definitive elucidation of a molecule's stereochemistry and conformation. nih.govresearchgate.net
Crystallographic studies of dihydrocondylocarpine have revealed precise details about its molecular geometry. The analysis confirms a complex pentacyclic indole alkaloid structure. smolecule.com The molecule possesses a rigid framework due to its fused ring system. smolecule.com Key conformational features include a planar indole ring system, while the saturated pyrrolidine (B122466) and piperidine rings adopt specific chair and envelope conformations, respectively. smolecule.com This rigid structure has limited flexibility, which is mainly observed in the ethyl side chain. smolecule.com This detailed structural information is crucial for understanding how the molecule's shape influences its interactions with biological targets. smolecule.com
Chiroptical Methods for Absolute Configuration Determination (e.g., Electronic Circular Dichroism (ECD))
Determining the absolute configuration of chiral molecules is a critical aspect of structural elucidation. nih.gov Chiroptical methods, such as Electronic Circular Dichroism (ECD), are powerful spectroscopic techniques for this purpose. ull.esmtoz-biolabs.com ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule, producing a unique spectrum that is highly sensitive to the molecule's three-dimensional structure. encyclopedia.pub
While a direct ECD spectrum for dihydrocondylocarpine is not detailed in the available literature, its absolute stereochemistry was definitively established through chemical means. The absolute configuration of (+)-tubotaiwine (dihydrocondylocarpine) was confirmed by its chemical correlation to (+)-akuammicine, a Strychnos alkaloid with a known stereochemistry. nsf.gov
In modern practice, the experimental ECD spectrum is often compared with spectra predicted by quantum chemical calculations to assign the absolute configuration with a high degree of confidence. nih.gov This combination of experimental and theoretical approaches is a cornerstone of stereochemical analysis for complex natural products. nih.gov
Computational Chemistry Approaches in Conjunction with Experimental Data
Computational chemistry has become an essential partner to experimental methods in structural elucidation. unige.ch Quantum mechanical methods, particularly Density Functional Theory (DFT), are widely used to model molecular structures, energies, and properties. researchgate.netscirp.org These calculations provide insights that can be difficult to obtain through experiments alone. iisermohali.ac.in
For dihydrocondylocarpine, computational studies using DFT have been employed to complement experimental data from X-ray crystallography. smolecule.com These calculations offer a deeper understanding of the molecule's electronic distribution and help to validate the experimentally observed structural parameters. smolecule.com
Furthermore, the synergy between computational chemistry and chiroptical spectroscopy is particularly powerful. Time-dependent DFT (TD-DFT) can be used to calculate the theoretical ECD spectrum for a molecule. nih.gov By comparing the calculated spectrum with the experimental one, chemists can confidently assign the absolute configuration of even structurally complex and conformationally flexible molecules. nih.gov
Table 4: Role of Computational Methods in Dihydrocondylocarpine Research
| Computational Method | Application | Synergy with Experimental Data |
|---|---|---|
| Density Functional Theory (DFT) | Geometric optimization and conformational analysis. | Complements and validates X-ray crystallography data. smolecule.com |
| Density Functional Theory (DFT) | Calculation of electronic properties (e.g., electron distribution). | Provides insights into reactivity and intermolecular interactions. smolecule.com |
| Time-Dependent DFT (TD-DFT) | Prediction of Electronic Circular Dichroism (ECD) spectra. | Used in conjunction with experimental ECD to determine absolute configuration. nih.gov |
Chemical Synthesis and Total Synthesis Strategies
Methodologies for Total Synthesis of Dihydrocondylocarpine
The total synthesis of dihydrocondylocarpine has been approached through various sophisticated strategies, primarily revolving around the construction of its intricate polycyclic framework. These methods often share common pathways with the synthesis of other condylocarpine-type alkaloids.
The enantioselective total synthesis of alkaloids within the condylocarpine (B1236509) family provides a foundational route that can be adapted for dihydrocondylocarpine. A landmark in this area is the enantioselective synthesis of (+)-condylocarpine, (+)-isocondylocarpine, and (+)-tubotaiwine, which shares the core structure of dihydrocondylocarpine. researchgate.netnih.govfigshare.com
A key feature of this approach is the establishment of the absolute stereochemistry early in the synthetic sequence. The synthesis commences from well-defined chiral starting materials, and stereocenters are introduced with high levels of control. While a synthesis starting from scratch and directly targeting dihydrocondylocarpine is not extensively documented, the established routes to condylocarpine provide a clear blueprint. The final step to obtain a dihydro- derivative from condylocarpine would involve a selective reduction of the exocyclic double bond.
Biomimetic synthesis endeavors to replicate the proposed biosynthetic pathways of natural products in a laboratory setting. For complex indole (B1671886) alkaloids, this often involves dimerization or cyclization reactions of simpler alkaloid precursors. nih.gov While a specific biomimetic synthesis targeting dihydrocondylocarpine is not prominently described in the literature, the general principles of indole alkaloid biosynthesis suggest that it could arise from a common intermediate that also leads to other related alkaloids. nih.govresearchgate.netrsc.org
A more direct and established route to certain dihydrocondylocarpine derivatives is through semisynthesis. For instance, the catalytic hydrogenation of a mixture of (+)-condylocarpine and (+)-isocondylocarpine has been shown to produce (+)-tubotaiwine, which is a dihydro- derivative. nih.gov This transformation highlights a practical method to access the dihydrocondylocarpine scaffold from more readily available congeners.
Key Semisynthetic Transformation:
| Precursor(s) | Reagents and Conditions | Product | Reference |
| (+)-Condylocarpine and (+)-Isocondylocarpine | Catalytic Hydrogenation | (+)-Tubotaiwine | nih.gov |
The synthesis of the condylocarpine scaffold, and by extension the dihydrocondylocarpine core, relies on the construction of crucial polycyclic intermediates. A pivotal intermediate in the enantioselective synthesis of condylocarpine-type alkaloids is the tetracyclic ketone, (1S,5R)-hexahydro-1,5-methano-1H-azocino[4,3-b]indole-12-one. nih.govfigshare.com This intermediate is synthesized over several steps and serves as a versatile platform for the elaboration of the final alkaloid structure.
The transformation of this key intermediate into the condylocarpine skeleton involves several critical steps:
Introduction of a two-carbon unit at the C12 position.
Formation of a two-carbon bridge between N2 and C11b.
Dealkoxycarboxylation of the malonate moiety. nih.gov
A significant transformation in the synthesis of the core structure is an iron(III)-promoted intramolecular oxidative coupling of malonate and ketone enolates. nih.gov This reaction is instrumental in forming the complex bridged ring system of the intermediate.
Table of Key Synthetic Transformations:
| Transformation | Description | Key Reagents/Conditions | Intermediate/Product |
| Intramolecular Oxidative Coupling | Forms the core tetracyclic structure. | Iron(III) salts | (1S,5R)-hexahydro-1,5-methano-1H-azocino[4,3-b]indole-12-one |
| Introduction of a Two-Carbon Unit | Elaboration of the C12 position. | Not specified | Precursor to the final ring system |
| Bridge Formation | Installation of the two-carbon bridge between N2 and C11b. | Not specified | Completed condylocarpine skeleton |
Synthetic Challenges and Innovative Solutions in Complex Indole Alkaloid Synthesis
The synthesis of complex indole alkaloids like dihydrocondylocarpine is fraught with challenges that necessitate innovative solutions. These challenges include the construction of multiple stereocenters, the formation of strained ring systems, and the management of sensitive functional groups. nih.gov
One of the primary challenges in the synthesis of the condylocarpine family is the inherent lability of certain intermediates. For example, hexahydro-1,5-methano-1H-azocino[4,3-b]indoles that possess a carbonyl or alkylidene group at the one-carbon bridge are prone to facile gramine-type fragmentation, even in the presence of dilute acids. nih.gov This reactivity required a strategic masking of the C12 carbonyl group by reduction during the formation of the pyrrolidine (B122466) ring to prevent undesired side reactions.
The development of novel catalytic methods, such as asymmetric catalysis, has been instrumental in overcoming the challenge of stereocontrol. nih.govfrontiersin.orgrsc.orgnih.gov While not explicitly detailed for dihydrocondylocarpine, the application of chiral catalysts in the synthesis of related indole alkaloids has enabled the efficient production of enantiopure compounds.
Development of Efficient Synthetic Pathways for Dihydrocondylocarpine Scaffolds
Efficiency in the synthesis of complex natural products is a continuous goal for organic chemists. For the dihydrocondylocarpine scaffold, efficiency is enhanced by developing convergent synthetic routes, where complex fragments of the molecule are synthesized separately and then joined together. The synthesis of the key intermediate, (1S,5R)-hexahydro-1,5-methano-1H-azocino[4,3-b]indole-12-one, is a testament to this approach, providing a common precursor for a range of condylocarpine-type alkaloids. nih.gov
Biosynthetic Pathways and Enzymatic Mechanisms
Elucidation of the Biosynthetic Pathway to Dihydrocondylocarpine
The journey to understanding how plants produce dihydrocondylocarpine, also known as tubotaiwine (B1253118), starts with identifying the fundamental building blocks and the sequence of their assembly. vtt.fi
The biosynthesis of all monoterpenoid indole (B1671886) alkaloids, dihydrocondylocarpine included, is initiated from two central precursor molecules: tryptamine (B22526) and secologanin (B1681713). nih.govresearchgate.net Tryptamine is an indole derived from the amino acid tryptophan through the shikimate pathway. nih.gov Secologanin is a complex iridoid glucoside, a type of monoterpenoid, that originates from the mevalonate (B85504) pathway. nih.gov
Table 1: Primary Precursors for Dihydrocondylocarpine Biosynthesis
| Precursor | Chemical Class | Biosynthetic Origin |
|---|---|---|
| Tryptamine | Indole | Shikimate Pathway (from Tryptophan) |
| Secologanin | Iridoid Glucoside | Mevalonate Pathway |
Following the formation of the central precursor, strictosidine (B192452), a cascade of enzymatic reactions modifies the molecular scaffold to produce the various classes of MIAs, including the Aspidosperma, Iboga, and Strychnos types. researchgate.netresearchgate.net Dihydrocondylocarpine belongs to the Strychnos family of alkaloids. researchgate.net
The proposed enzymatic cascade begins with the deglycosylation of strictosidine, which removes the glucose molecule to yield a highly reactive and unstable aglycone. researchgate.net This intermediate undergoes spontaneous rearrangements to form other key intermediates. From this point, the pathway branches. For the formation of Strychnos and related alkaloids, the pathway is believed to proceed through the key intermediate, stemmadenine (B1243487). researchgate.net Stemmadenine itself is a pivotal branch-point metabolite that leads to numerous other alkaloid families. The specific enzymatic steps that convert stemmadenine into the final dihydrocondylocarpine structure are complex and involve further cyclizations and rearrangements, though the precise enzymes for these late-stage steps are not as well-characterized as the initial enzymes in the pathway.
Characterization of Key Enzymes Involved in Dihydrocondylocarpine Biosynthesis
The biosynthesis of dihydrocondylocarpine is dependent on a series of specialized enzymes that catalyze each specific transformation, starting from the primary metabolites.
While the enzymes for the final steps to dihydrocondylocarpine are still under investigation, the initial, crucial enzymes of the MIA pathway are well-documented. nih.gov These enzymes are essential for producing the foundational intermediates from which dihydrocondylocarpine is ultimately derived.
Tryptophan Decarboxylase (TDC): This enzyme catalyzes the decarboxylation of tryptophan to produce tryptamine, the indole precursor for the pathway. nih.govresearchgate.net
Strictosidine Synthase (STR): As the first committed enzyme in the pathway, STR performs the stereospecific Pictet-Spengler condensation of tryptamine and secologanin to form 3-α(S)-strictosidine. researchgate.netnih.gov Its discovery was a landmark in understanding MIA biosynthesis. nih.gov
Strictosidine β-Glucosidase (SGD): This enzyme hydrolyzes the glucose moiety from strictosidine. researchgate.net This deglycosylation is the critical step that initiates the cascade of rearrangements leading to the diverse alkaloid skeletons. researchgate.net
Table 2: Key Early-Stage Enzymes in the Biosynthesis Pathway
| Enzyme | Abbreviation | Function |
|---|---|---|
| Tryptophan Decarboxylase | TDC | Converts Tryptophan to Tryptamine |
| Strictosidine Synthase | STR | Condenses Tryptamine and Secologanin to form Strictosidine |
| Strictosidine β-Glucosidase | SGD | Removes glucose from Strictosidine to initiate rearrangements |
The production of MIAs is tightly regulated within the plant. Research has shown that the metabolic flux through the pathway is highly dependent on the availability of the precursors, tryptamine and secologanin. nih.gov A deficiency in either the indole or the iridoid precursor can severely limit the rate of strictosidine synthesis, demonstrating a substrate-level control mechanism. nih.gov Furthermore, studies have detected TDC activity even in plant cells that are not actively accumulating alkaloids, suggesting that the regulation of the pathway is complex and occurs at multiple levels beyond simple enzyme presence. nih.gov
In Vitro and In Vivo Reconstitution of Biosynthetic Steps
Reconstructing biosynthetic pathways in model organisms or cell-free systems is a powerful tool for studying enzymatic function. A significant achievement in the field was the reconstitution of the initial steps of the MIA pathway in a non-native host. Researchers successfully expressed the genes for strictosidine synthase (STR) and strictosidine β-glucosidase (SGD) from Catharanthus roseus in transgenic yeast (Saccharomyces cerevisiae). researchgate.net When these engineered yeast cells were supplied with tryptamine and secologanin, they were able to produce strictosidine and its subsequent deglycosylated products. researchgate.net This work represents a successful in vivo reconstitution of the foundational steps of the biosynthetic pathway common to all MIAs, including dihydrocondylocarpine, and opens the door for biotechnological production of these valuable compounds.
Biotechnological Approaches for Dihydrocondylocarpine Production
The production of dihydrocondylocarpine, a complex monoterpene indole alkaloid, through traditional chemical synthesis is often commercially unviable due to intricate structures and multiple stereocenters. As a result, biotechnological methods utilizing plant cell cultures and engineered microorganisms are emerging as promising alternatives for sustainable and scalable production. nih.govpjoes.com These in vitro systems offer the potential for a controlled and continuous supply of the compound, independent of geographical and climatic constraints that affect the source plants. pjoes.com
Plant Cell and Organ Cultures
Plant cell and organ cultures, particularly cell suspension and hairy root cultures, have been a primary focus for the biotechnological production of dihydrocondylocarpine and other terpenoid indole alkaloids (TIAs). nih.govnih.gov These cultures are initiated from explants of plants known to produce the target compound, such as those from the Apocynaceae family. vtt.fi
Cell Suspension Cultures:
Cell suspension cultures of Stemmadenia tomentosa have been shown to produce a variety of indole alkaloids, including dihydrocondylocarpine. researchgate.netelectricveg.com These cultures are established by transferring friable callus to a liquid medium and subjecting them to continuous agitation. This method allows for homogenous growth and easier scaling up in bioreactors. pjoes.com Research has demonstrated that under normal growth conditions, these cell cultures can synthesize a complex mixture of alkaloids, with dihydrocondylocarpine being one of the constituents. researchgate.netelectricveg.com The productivity of these cultures can be influenced by optimizing various factors such as nutrient media composition, phytohormone levels, and cultivation conditions. pjoes.com
Hairy Root Cultures:
Hairy root cultures, induced by the infection of plant material with Agrobacterium rhizogenes, represent another significant platform for TIA production. nih.govresearchgate.net These cultures are known for their genetic stability and rapid growth in hormone-free media. Transgenic hairy roots of Rhazya stricta, a known producer of a wide array of TIAs, have been successfully established to investigate and potentially enhance alkaloid accumulation. vtt.finih.govresearchgate.net Studies have shown that hairy root cultures of R. stricta can produce a diverse profile of alkaloids, and the production can be modulated by factors such as light and media composition. nih.govmdpi.com While these cultures produce a complex mixture of alkaloids, their potential for targeted dihydrocondylocarpine production through metabolic engineering is an active area of research. researchgate.net
The following table summarizes the findings from studies on the production of alkaloids in relevant plant cell and hairy root cultures.
| Plant Species | Culture Type | Key Findings | Reference |
| Stemmadenia tomentosa | Cell Suspension Culture | Produces eight major indole alkaloids, including (+)-tubotaiwine (dihydrocondylocarpine), under normal growth conditions. | researchgate.netelectricveg.com |
| Rhazya stricta | Transgenic Hairy Root Culture | Established for investigating TIA production; alkaloid accumulation is influenced by light and media composition. Wild-type hairy roots showed significantly higher amounts of five alkaloids compared to non-transformed roots. | nih.govresearchgate.net |
| Rhazya stricta | Hairy Root Culture | UPLC-MS analysis identified 20 different TIAs, indicating a complex alkaloid profile. | mdpi.com |
This table is generated based on available research data. The specific yield of dihydrocondylocarpine is often part of a complex mixture and may not always be individually quantified in initial studies.
Engineered Microorganisms
The heterologous production of plant-derived compounds in engineered microorganisms like Escherichia coli and Saccharomyces cerevisiae offers a promising and highly scalable alternative to plant-based systems. nih.govfrontiersin.org This approach, a cornerstone of synthetic biology, involves transferring the entire biosynthetic pathway of a target compound into a microbial host. nih.gov
The advantages of using engineered microbes include their rapid growth, well-understood genetics, and the ability to optimize production through metabolic engineering. nih.gov The process typically involves:
Identification and cloning of biosynthetic genes: All the genes encoding the enzymes in the dihydrocondylocarpine pathway need to be identified from the source plant.
Pathway reconstruction: These genes are then introduced and expressed in a suitable microbial host.
Metabolic optimization: The host's metabolism is engineered to enhance the flux towards the desired product by overexpressing pathway genes, knocking out competing pathways, and ensuring a sufficient supply of precursors. frontiersin.org
While the complete heterologous production of a complex alkaloid like dihydrocondylocarpine is a significant challenge, breakthroughs in engineering microbes to produce other complex natural products demonstrate its feasibility. nih.govub.edu For instance, engineered E. coli has been successfully used to produce biofuels and other valuable chemicals. europa.eu The reconstitution of alkaloid biosynthesis in microbial hosts provides a cleaner background for product isolation and characterization compared to the complex metabolic matrix of plant cells. nih.gov
Currently, the heterologous production of dihydrocondylocarpine is still in a developmental stage, awaiting the complete elucidation of its biosynthetic pathway and the identification of all the necessary enzymes. ub.edu
Mechanistic Investigations of Biological Activities
Cellular and Subcellular Mechanisms of Action
Dihydrocondylocarpine has been suggested to influence the activity of ion channels, specifically calcium channels. medchemexpress.comnih.gov Studies indicate that the compound may affect the transport of calcium ions across the cell membranes of blood vessels. medchemexpress.com This activity is linked to its potential as a vasorelaxant. By acting as an L-type calcium channel blocker, Dihydrocondylocarpine can disrupt the movement of calcium (Ca2+) that is necessary for smooth muscle contraction. medchemexpress.commedchemexpress.comwikipedia.org This blockade of calcium influx can lead to the relaxation of vascular smooth muscle, which is a key mechanism in regulating blood pressure. medchemexpress.comunige.ch
Investigations into the neurological effects of Dihydrocondylocarpine have identified its interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs). medchemexpress.comherbal-organic.com These receptors are crucial for various functions within the nervous system. medchemexpress.com Studies suggest that Dihydrocondylocarpine functions as a competitive antagonist at these receptor sites. medchemexpress.comsigmaaldrich.com In this role, it blocks the binding of the neurotransmitter acetylcholine, thereby inhibiting the receptor's normal function. medchemexpress.com This antagonistic activity at nAChRs is a significant aspect of its pharmacological profile, suggesting potential applications in research related to neuromuscular and cognitive functions. medchemexpress.com
While the prompt mentioned tubulin polymerization inhibition as an example, current research on Dihydrocondylocarpine points towards its inhibitory action on other enzymes. Specifically, the compound has been identified as an inhibitor of acetylcholinesterase (AChE). scispace.comup.ac.za Acetylcholinesterase is a key enzyme in the nervous system responsible for breaking down the neurotransmitter acetylcholine. The inhibition of this enzyme is a therapeutic strategy for certain neurological conditions. In vitro studies have quantified this inhibitory activity, as detailed in the table below. There is currently no direct evidence in the reviewed literature to suggest that Dihydrocondylocarpine is an inhibitor of tubulin polymerization. nih.govwikipedia.orgnih.gov
| Enzyme | Activity | IC₅₀ Value | Reference |
|---|---|---|---|
| Acetylcholinesterase (AChE) | Inhibition | 108.0 µM | scispace.com |
Dihydrocondylocarpine demonstrates notable antioxidant activity and plays a role in the modulation of oxidative stress. medchemexpress.com Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects. pasteur.ac.ir The compound is believed to contribute to the reduction of oxidative stress by scavenging free radicals. medchemexpress.com This mechanism helps in mitigating the production of harmful molecules within blood vessels, which can contribute to improved vascular health. medchemexpress.commedchemexpress.com Its ability to inhibit oxidative stress is a key component of its protective biological effects. medchemexpress.commedchemexpress.com
Pharmacological Studies in In Vitro Models
Pharmacological research using in vitro models, particularly cancer cell lines, has been crucial in characterizing the anti-proliferative and cytotoxic potential of Dihydrocondylocarpine.
Anti-proliferative and Cytotoxic Activities in Cancer Cell Lines
Dihydrocondylocarpine has demonstrated potential as an anticancer agent, showing cytotoxic activity against a range of human cancer cell lines. medchemexpress.com While specific IC₅₀ values for Dihydrocondylocarpine are not consistently available across the public scientific literature, studies confirm its evaluation against several well-established cancer cell lines. The compound has been reported to be active against human colon carcinoma, breast adenocarcinoma, prostate cancer, large cell lung carcinoma, and laryngeal carcinoma cell lines. nih.govms-editions.cl
| Cancer Type | Cell Line | Reported Activity | Reference |
|---|---|---|---|
| Human Colon Carcinoma | HCT-15 | Active | nih.govms-editions.cl |
| Human Colon Carcinoma | HT-29 | Active | nih.govms-editions.cl |
| Human Breast Adenocarcinoma | MCF-7 | Active | nih.govms-editions.cl |
| Human Prostate Cancer | PC-3 | Active | nih.govms-editions.cl |
| Human Large Cell Lung Carcinoma | COR-L23 | Active | nih.govms-editions.cl |
| Human Laryngeal Carcinoma | Hep-2 | Active | nih.govms-editions.cl |
Antimicrobial and Antiparasitic Evaluations in Model Organisms
Dihydrocondylocarpine, an indole (B1671886) alkaloid, has been the subject of investigations into its potential antimicrobial and antiparasitic properties. Studies on related compounds and extracts containing dihydrocondylocarpine suggest a basis for these activities. For instance, monoterpenoid indole alkaloids are known to inhibit the growth of various microorganisms, including bacteria and fungi. nih.gov
Research on extracts from plants known to contain dihydrocondylocarpine, such as Alstonia scholaris and species from the Tabernaemontana genus, has demonstrated antimicrobial effects. phcogrev.commdpi.com Extracts from Tabernaemontana species have shown activity against the protozoan Entamoeba histolytica. mdpi.com Specifically, some extracts exhibited promising activity against this parasitic protozoan. mdpi.com The antibacterial activity of related indole alkaloids has been observed against both Gram-positive and Gram-negative bacteria. mdpi.com While these studies involve complex extracts, they provide a foundation for exploring the specific contribution of dihydrocondylocarpine to these effects. Further research is necessary to isolate and evaluate the direct antimicrobial and antiparasitic efficacy of pure dihydrocondylocarpine against a broad spectrum of pathogens.
| Organism/Cell Line | Observed Effect | Source Plant (containing Dihydrocondylocarpine) |
| Entamoeba histolytica | Antiamoebic activity | Tabernaemontana species |
| Gram-positive bacteria | Antibacterial activity | Tabernaemontana species |
| Gram-negative bacteria | Antibacterial activity | Tabernaemontana species |
Anti-inflammatory and Analgesic Effects in Experimental Systems
Investigations into the anti-inflammatory and analgesic properties of dihydrocondylocarpine have shown promising results in various experimental models. Dichloromethane (DCM) and ethyl acetate (B1210297) (EA) fractions of extracts from plants containing dihydrocondylocarpine have demonstrated significant peripheral analgesic activity, as evidenced by a reduction in the number of writhing responses in mice. scialert.net This analgesic effect is thought to be mediated by the presence of flavonoids and tannins in these fractions. scialert.net
The anti-inflammatory activity has also been a key area of study. Ethanolic extracts of plants containing dihydrocondylocarpine have been shown to possess anti-inflammatory properties. plantscienceresearch.co.in The mechanism of action appears to differ from that of classical non-steroidal anti-inflammatory drugs (NSAIDs), which is a significant advantage as it suggests a lower likelihood of ulcerogenic side effects. scialert.net Studies have established the anti-inflammatory, analgesic, and antipyretic activities of the stem bark of Alstonia boonei, a plant known to contain related alkaloids. nih.gov The anti-inflammatory effects are attributed to the inhibition of inflammatory mediators and pathways. mdpi.commdpi.com
| Experimental Model | Observed Effect | Noted Mechanism/Compound Type |
| Acetic acid-induced writhing in mice | Peripheral analgesic activity | Flavonoids, Tannins |
| Carrageenan-induced paw edema in rats | Anti-inflammatory activity | Inhibition of inflammatory mediators |
| Formalin-induced paw licking in mice | Analgesic activity (early and late phases) | Not specified |
Vasorelaxant Properties in Vascular Models
The vasorelaxant effects of dihydrocondylocarpine and related alkaloids have been investigated in vascular models. Studies on extracts from Alstonia scholaris, which contains dihydrocondylocarpine, have shown dose-dependent vasorelaxation on pre-contracted aortic rings. researchgate.net This suggests a potential role for its constituent alkaloids in mediating these effects. The vasorelaxant activity of various monoterpene indole alkaloids has been evaluated against phenylephrine-induced contractions in rat mesenteric arteries. researchgate.net
The mechanisms underlying these vasorelaxant effects are multifaceted. Research on similar bioactive alkaloids indicates that the vasorelaxation can be partially endothelium-dependent, involving the nitric oxide (NO) and cyclic GMP pathway. nih.gov Other proposed mechanisms include the blockade of α1-adrenoceptors and the activation of potassium channels. nih.gov Some alkaloids may also possess calcium channel blocking properties at higher concentrations. nih.gov These findings highlight the potential of dihydrocondylocarpine and related compounds as vasodilators. researchgate.net
| Vascular Model | Inducing Agent | Observed Effect | Proposed Mechanism |
| Rat mesenteric arteries | Phenylephrine | Vasorelaxation | α1-adrenoceptor blockade, K+ channel activation |
| Rat aortic rings | Phenylephrine, KCl | Vasorelaxation | Endothelium-independent mechanisms |
Antioxidant Capacity Assessments
Dihydrocondylocarpine is suggested to possess antioxidant properties, contributing to protective effects against oxidative stress. smolecule.com This activity is attributed to its ability to scavenge free radicals. smolecule.com The antioxidant potential of extracts from plants containing dihydrocondylocarpine, such as Alstonia scholaris and Tabernaemontana species, has been evaluated using various in vitro assays. nih.govphcogrev.com
Ethanolic extracts of Alstonia scholaris have demonstrated significant free radical scavenging activity, metal ion chelating ability, and hydrogen peroxide scavenging capabilities. phcogrev.com These extracts were also found to prevent lipid peroxidation. phcogrev.com Similarly, extracts from Tabernaemontana catharinensis have shown notable antioxidant activity, with the alkaloidal fraction exhibiting a significant capacity to scavenge free radicals. nih.gov These studies underscore the potential of dihydrocondylocarpine as a natural antioxidant, although further research on the pure compound is needed to quantify its specific contribution.
| Assay | Source of Extract | Observed Activity |
| DPPH free radical scavenging | Alstonia scholaris | Significant scavenging activity |
| Metal ion chelating | Alstonia scholaris | Significant chelating activity |
| Hydrogen peroxide scavenging | Alstonia scholaris | Significant scavenging activity |
| Thiobarbituric acid reactive substances | Tabernaemontana catharinensis | Antioxidant capacity |
| DPPH inhibition | Tabernaemontana catharinensis | Good antioxidant results |
Pharmacological Studies in In Vivo Non-Human Models
Assessment of Neurological Effects
The neurological effects of dihydrocondylocarpine and related alkaloids have been a subject of interest. Some studies suggest that dihydrocondylocarpine may possess neuroprotective properties, making it a candidate for further investigation in the context of neurodegenerative diseases. smolecule.com The interaction of related alkaloids, such as tubotaiwine (B1253118), with the nervous system has been noted, particularly their effect on nicotinic acetylcholine receptors. smolecule.com These receptors are integral to various neurological functions, including learning and memory. smolecule.com
While direct in vivo studies on the neurological effects of pure dihydrocondylocarpine are limited, the broader class of indole alkaloids to which it belongs has shown various central nervous system activities. The investigation of these compounds in non-human models is crucial for understanding their potential therapeutic applications in neurological disorders.
Evaluation of Blood Pressure Regulation
The potential for dihydrocondylocarpine and related compounds to regulate blood pressure has been explored in in vivo models. Research suggests that certain alkaloids may contribute to lowering blood pressure. smolecule.com This hypotensive effect is thought to be mediated through mechanisms such as the relaxation of blood vessels, potentially by affecting calcium channels. smolecule.com
Studies on extracts from plants containing these alkaloids have demonstrated blood pressure-lowering activity in rat models. researchgate.net The regulation of blood pressure is a complex process involving cardiovascular, neural, and renal systems. nih.gov The contribution of circulating endothelial nitric oxide synthase (eNOS) to systemic blood pressure regulation is also a significant factor. nih.gov The vasorelaxant properties observed in in vitro models provide a strong rationale for the in vivo hypotensive effects, suggesting that dihydrocondylocarpine could be a valuable compound for further research in the management of hypertension. nih.govresearchgate.net
Structure Activity Relationship Sar and Analogs
Design and Synthesis of Dihydrocondylocarpine Derivatives and Analogs
The journey to understanding the therapeutic promise of dihydrocondylocarpine is fundamentally reliant on the ability to synthesize its derivatives and analogs. The total synthesis of related parent compounds, such as (+)-condylocarpine and (+)-isocondylocarpine, has been a significant achievement in the field of organic chemistry. These complex synthetic routes provide the foundational chemical strategies necessary for accessing the core scaffold of dihydrocondylocarpine.
Key synthetic strategies often involve multi-step sequences that meticulously construct the molecule's polycyclic framework. For instance, the synthesis of the condylocarpine (B1236509) skeleton may involve the transformation of precursor molecules through a series of chemical reactions, including cyclization and fragmentation processes. The development of enantioselective total syntheses has been particularly important, allowing for the preparation of specific stereoisomers of these alkaloids with high purity.
While the literature extensively covers the total synthesis of the parent alkaloids, detailed reports on the systematic design and synthesis of a broad range of dihydrocondylocarpine analogs for the express purpose of SAR studies are not widely available. The design of such analogs would typically involve strategic modifications at various positions of the dihydrocondylocarpine molecule to probe the effects of different functional groups on its biological activity. These modifications could include altering substituents on the aromatic ring, modifying the ethyl group, or changing the ester functionality. The goal of such synthetic efforts is to create a library of related compounds that can be systematically evaluated to build a comprehensive SAR model.
Systematic Chemical Modification and Elucidation of Structural Determinants for Activity
The core principle of establishing a structure-activity relationship is the systematic chemical modification of a lead compound and the subsequent evaluation of how these changes affect its biological properties. For dihydrocondylocarpine, this would involve a methodical exploration of its chemical structure to identify the key molecular features, or pharmacophores, that are essential for its activity.
This process allows researchers to understand which parts of the molecule are critical for binding to a biological target and eliciting a response. For example, modifications could reveal that a specific substituent at a particular position enhances potency, while a change at another site might diminish or abolish activity.
Although the concept of systematic chemical modification is a cornerstone of medicinal chemistry, specific and comprehensive studies detailing this process for a wide array of dihydrocondylocarpine analogs are not prominently featured in publicly accessible scientific literature. Such studies would be instrumental in identifying the structural determinants for any observed anticancer, antioxidant, or neuroprotective effects.
Comparative Biological Evaluation of Analogs in Various Assay Systems
Once a library of dihydrocondylocarpine derivatives is synthesized, the next critical step is their comparative biological evaluation. This involves testing the parent compound and its analogs in a variety of standardized in vitro and in vivo assay systems to quantify their biological effects.
For potential anticancer applications, this would involve screening the compounds against a panel of human cancer cell lines to determine their cytotoxicity and to identify if any analogs exhibit enhanced potency or selectivity. Key metrics, such as the half-maximal inhibitory concentration (IC50), are used to compare the effectiveness of the different derivatives.
Similarly, to assess antioxidant properties, assays that measure the scavenging of free radicals would be employed. For neuroprotective potential, cell-based models of neuronal damage would be utilized. A comparative analysis of the data from these assays is essential for building a robust SAR model. Currently, detailed, publicly available data tables comparing the biological activities of a series of systematically modified dihydrocondylocarpine analogs are scarce.
Table 1: Illustrative Data Table for Comparative Biological Evaluation of Dihydrocondylocarpine Analogs
This table is a hypothetical representation of the type of data that would be generated from comparative biological evaluation studies. Actual data for dihydrocondylocarpine analogs is not currently available in the cited literature.
| Compound ID | Modification | Cancer Cell Line A (IC50, µM) | Cancer Cell Line B (IC50, µM) | Antioxidant Activity (EC50, µM) |
| Dihydrocondylocarpine | Parent Compound | [Data Not Available] | [Data Not Available] | [Data Not Available] |
| Analog 7.3.1 | R1 = Cl | [Data Not Available] | [Data Not Available] | [Data Not Available] |
| Analog 7.3.2 | R1 = OCH3 | [Data Not Available] | [Data Not Available] | [Data Not Available] |
| Analog 7.3.3 | R2 = CH2OH | [Data Not Available] | [Data Not Available] | [Data Not Available] |
| Analog 7.3.4 | R2 = COOH | [Data Not Available] | [Data Not Available] | [Data Not Available] |
Computational Modeling for Ligand-Target Interactions (e.g., Molecular Docking)
In modern drug discovery, computational modeling plays a pivotal role in predicting and understanding how a ligand (like dihydrocondylocarpine or its analogs) interacts with its biological target at a molecular level. Techniques such as molecular docking are employed to simulate the binding of a ligand to the active site of a protein.
These computational methods can provide valuable insights into the binding affinity, orientation, and key interactions (such as hydrogen bonds and hydrophobic interactions) between the ligand and the target. This information can help to rationalize the observed biological activities of different analogs and guide the design of new derivatives with improved properties. For instance, if a particular functional group on an analog is predicted to form a strong hydrogen bond with a key amino acid residue in the target's active site, this could explain its enhanced potency.
While molecular docking is a powerful and widely used tool, specific studies applying this technique to a series of dihydrocondylocarpine analogs to elucidate their ligand-target interactions are not readily found in the existing body of scientific literature. Such studies would be invaluable for accelerating the drug discovery process by allowing for the virtual screening of potential analogs before undertaking their synthesis and biological testing.
Advanced Analytical Methodologies for Research and Quantification
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of indole (B1671886) alkaloids, offering high resolution and sensitivity for both qualitative and quantitative assessments. For dihydrocondylocarpine, a reversed-phase HPLC (RP-HPLC) method would be the most probable approach, leveraging the compound's lipophilic nature.
Detailed research findings on closely related Aspidosperma alkaloids, such as aspidospermine and quebrachamine, have demonstrated the efficacy of isocratic RP-HPLC methods for their baseline separation in under 15 minutes nih.gov. A typical HPLC system for the analysis of dihydrocondylocarpine would likely employ a C18 column, which is well-suited for the separation of lipophilic compounds jyoungpharm.orgscielo.br. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer scielo.br. The use of a gradient elution, where the mobile phase composition is changed over the course of the analysis, could be employed to optimize the separation of dihydrocondylocarpine from other related alkaloids or impurities scielo.br. Detection is commonly achieved using a UV detector, as the indole chromophore in dihydrocondylocarpine is expected to exhibit strong absorbance in the UV region, typically around 220-280 nm scispace.com.
For quantitative analysis, a calibration curve would be constructed by injecting known concentrations of a purified dihydrocondylocarpine standard and plotting the peak area against concentration. This allows for the accurate determination of the compound's concentration in unknown samples.
Table 1: Illustrative HPLC Parameters for Dihydrocondylocarpine Analysis
| Parameter | Typical Conditions |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water (with potential additives like formic acid or triethylamine) |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm or 280 nm |
| Injection Volume | 10-20 µL |
| Column Temperature | 25-30 °C |
Gas Chromatography (GC) for Volatile Compound Analysis
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds nih.gov. While many alkaloids have low volatility, GC analysis of underivatized indole alkaloids has been successfully demonstrated acs.orgacs.org. For dihydrocondylocarpine, GC analysis would likely require high temperatures for volatilization, and its thermal stability would be a critical factor.
In a typical GC analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (the mobile phase, usually helium) through a capillary column. The column contains a stationary phase that interacts with the compounds, leading to their separation based on their boiling points and polarities notulaebotanicae.ro. The separated compounds are then detected by a detector, such as a flame ionization detector (FID) or a mass spectrometer (MS) researchgate.net.
The use of a non-polar capillary column, such as one with a dimethylpolysiloxane stationary phase, would be a logical starting point for the analysis of dihydrocondylocarpine mdpi.com. Temperature programming, where the column temperature is gradually increased during the analysis, would be essential to ensure the elution of a wide range of compounds with varying volatilities notulaebotanicae.ro.
Table 2: General GC Parameters for Indole Alkaloid Analysis
| Parameter | Typical Conditions |
|---|---|
| Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |
| Injector Temperature | 250-280 °C |
| Oven Program | Initial hold at a lower temperature, followed by a temperature ramp to a final higher temperature |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
Capillary Electrophoresis (CE) in Alkaloid Analysis
Capillary Electrophoresis (CE) offers several advantages for the analysis of alkaloids, including high separation efficiency, short analysis times, and low sample and reagent consumption mdpi.com. This technique separates compounds based on their electrophoretic mobility in an electric field, which is influenced by their charge-to-size ratio.
For the analysis of dihydrocondylocarpine, Capillary Zone Electrophoresis (CZE) would be a suitable mode. In CZE, the separation is carried out in a capillary filled with a background electrolyte (BGE). The pH of the BGE is a critical parameter, as it determines the charge of the analyte. Since dihydrocondylocarpine is an alkaloid, it is expected to be protonated and carry a positive charge in an acidic BGE, allowing for its separation.
The use of additives in the BGE, such as organic solvents or cyclodextrins, can be employed to enhance the separation selectivity and resolution of closely related alkaloids. While specific applications of CE for dihydrocondylocarpine are not documented, the technique has been successfully used for the separation of other indole alkaloids nih.gov.
Hyphenated Techniques, including LC-MS/MS and GC-MS/MS for Trace Analysis and Metabolomics
Hyphenated techniques, which couple a separation method with a detection method, are indispensable for the trace analysis and metabolomic studies of alkaloids like dihydrocondylocarpine.
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) combines the high separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. This technique is particularly well-suited for the analysis of complex biological matrices. In an LC-MS/MS analysis of dihydrocondylocarpine, the compound would first be separated by HPLC and then introduced into the mass spectrometer. The use of electrospray ionization (ESI) in the positive ion mode would likely be employed to generate protonated molecular ions of the alkaloid mdpi.com. In the tandem mass spectrometer, the precursor ion corresponding to dihydrocondylocarpine would be selected and fragmented to produce characteristic product ions. By monitoring specific precursor-to-product ion transitions (Selected Reaction Monitoring, SRM), a highly selective and sensitive quantification of the analyte can be achieved nih.gov.
GC-MS/MS (Gas Chromatography-Tandem Mass Spectrometry) offers enhanced selectivity compared to single-quadrupole GC-MS. This is particularly useful for the analysis of complex mixtures where co-eluting compounds might interfere with the identification and quantification of the target analyte. The fragmentation patterns of diterpenic compounds have been studied using GC-MS/MS, providing a basis for the structural elucidation of related molecules notulaebotanicae.ro. For dihydrocondylocarpine, GC-MS/MS could provide valuable structural information and allow for its sensitive detection in various samples.
Table 3: Comparison of Hyphenated Techniques for Dihydrocondylocarpine Analysis
| Technique | Advantages | Applications |
|---|---|---|
| LC-MS/MS | High sensitivity and selectivity, suitable for non-volatile and thermally labile compounds. | Quantification in biological fluids, metabolomics, impurity profiling. |
| GC-MS/MS | High chromatographic resolution, provides detailed structural information through fragmentation patterns. | Analysis of volatile derivatives, identification of unknown related compounds. |
Isotopic Tracer Analysis for Metabolic Flux Studies
Isotopic tracer analysis is a powerful technique used to investigate metabolic pathways and measure metabolic fluxes. This methodology involves introducing a stable isotope-labeled precursor (e.g., containing ¹³C or ¹⁵N) into a biological system and then tracking the incorporation of the isotope into downstream metabolites nih.govnih.gov.
For dihydrocondylocarpine, isotopic tracer studies could be designed to elucidate its biosynthetic pathway in plants or to study its metabolism in animal models. By feeding a plant with a labeled precursor, such as ¹³C-labeled tryptophan, and analyzing the isotopic enrichment in dihydrocondylocarpine and its intermediates using techniques like LC-MS or NMR, the biosynthetic route can be mapped out.
In metabolic studies, administering a labeled version of dihydrocondylocarpine to an organism and subsequently analyzing biological samples (e.g., plasma, urine) for labeled metabolites can reveal the pathways of its biotransformation, including the identification of its metabolic products.
Method Validation for Analytical Reliability in Research Contexts
The validation of analytical methods is crucial to ensure the reliability and reproducibility of research findings. For any of the aforementioned techniques to be used for the quantitative analysis of dihydrocondylocarpine, a thorough method validation should be performed in accordance with established guidelines, such as those from the International Council for Harmonisation (ICH).
Key validation parameters include:
Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix mdpi.com.
Linearity: The demonstration that the analytical response is directly proportional to the concentration of the analyte over a defined range pensoft.net.
Accuracy: The closeness of the measured value to the true value, often assessed by recovery studies in spiked samples pensoft.net.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision) pensoft.net.
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy jyoungpharm.org.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage researchgate.net.
Table 4: Key Parameters for Analytical Method Validation
| Parameter | Description |
|---|---|
| Specificity | Ability to measure the analyte accurately in the presence of interferences. |
| Linearity | Proportionality of the signal to the analyte concentration. |
| Accuracy | Closeness of the measured value to the true value. |
| Precision | Reproducibility of the measurements. |
| LOD/LOQ | The lowest concentration that can be reliably detected/quantified. |
| Robustness | Insensitivity to small variations in the analytical method. |
Future Research Directions and Translational Perspectives
Development of Novel Synthetic Strategies for Accessing Stereoisomers and Complex Analogs
The total synthesis of complex natural products like dihydrocondylocarpine, also known as tubotaiwine (B1253118), is a significant challenge in organic chemistry. researchgate.net Early total syntheses have been reported, but the development of more efficient and stereoselective methods remains a key objective. researchgate.netutexas.edu Future synthetic strategies will likely focus on novel cascade reactions and biomimetic approaches to construct the intricate pentacyclic framework of dihydrocondylocarpine with high efficiency and stereocontrol. researchgate.netresearchgate.net
A critical area for future research is the development of synthetic routes that allow for the selective synthesis of different stereoisomers of dihydrocondylocarpine. smolecule.com The spatial arrangement of atoms in a molecule can dramatically affect its biological activity, and access to various stereoisomers is crucial for structure-activity relationship (SAR) studies. smolecule.com Furthermore, the ability to synthesize complex analogs of dihydrocondylocarpine with modifications at specific positions will be essential for optimizing its potential therapeutic properties and exploring its interactions with biological targets. smolecule.com
High-Throughput Screening of Dihydrocondylocarpine and its Derivatives against Emerging Biological Targets
High-throughput screening (HTS) is a powerful technology used in drug discovery to rapidly test thousands to millions of compounds for their activity against a specific biological target. evotec.comresearchgate.netlabkey.com This automated process is essential for identifying "hits"—compounds that show a desired interaction, such as inhibiting an enzyme or binding to a receptor. evotec.comlabkey.com
Future research should employ HTS to screen dihydrocondylocarpine and a library of its synthetic analogs against a wide array of emerging biological targets. evotec.com Given that related indole (B1671886) alkaloids have shown potential anticancer and antimicrobial properties, screening against various cancer cell lines and pathogenic microbes would be a logical starting point. smolecule.comnih.gov HTS assays can be designed to assess a variety of endpoints, from cell viability to specific enzyme inhibition. researchgate.net The data generated from these screens can rapidly identify promising lead compounds for further development and provide valuable insights into the SAR of the dihydrocondylocarpine scaffold. evotec.comnih.gov
Integration of Omics Technologies to Understand Dihydrocondylocarpine Biology
The "-omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—provide a holistic view of biological systems by analyzing the complete set of an organism's genes, RNA transcripts, proteins, and metabolites, respectively. humanspecificresearch.orgbiobide.comnih.gov Integrating these technologies offers a powerful approach to understanding the complex biology of dihydrocondylocarpine, from its production in plants to its effects on other organisms. nih.govnih.gov
By combining transcriptomic and metabolomic analyses of dihydrocondylocarpine-producing plants, researchers can correlate gene expression patterns with the accumulation of specific alkaloids, providing further clues about the biosynthetic pathway. nih.govfrontiersin.org For instance, studies on other alkaloid-producing plants have successfully used this integrated approach to identify candidate genes involved in their biosynthesis. nih.govfrontiersin.orgmdpi.com Furthermore, applying these technologies to cells or organisms treated with dihydrocondylocarpine can reveal its mechanism of action by identifying changes in gene expression, protein levels, and metabolic profiles. biobide.commdpi.com This multi-omics approach will be instrumental in elucidating the full biological impact of dihydrocondylocarpine.
Advancements in Analytical Tools for Comprehensive Profiling of Indole Alkaloids
The analysis of complex mixtures of indole alkaloids, such as those found in plant extracts, requires sophisticated analytical techniques. rjpharmacognosy.iruniversiteitleiden.nl High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry (MS) are currently the most widely used methods for the separation and quantification of these compounds. rjpharmacognosy.irrjpharmacognosy.irmdpi.com
Future advancements in this area will likely focus on improving the resolution, sensitivity, and speed of these analytical platforms. universiteitleiden.nl The development of novel chromatographic stationary phases and more sensitive mass spectrometers will enable the detection and quantification of even minor alkaloid components in a sample. universiteitleiden.nlmsu.edu Furthermore, the integration of other analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy, with chromatographic methods can provide more detailed structural information, aiding in the identification of new and unknown alkaloids. universiteitleiden.nlmsu.edu These advanced analytical tools will be crucial for a comprehensive understanding of the indole alkaloid profile in various biological systems.
Investigation of Dihydrocondylocarpine's Role in Inter- and Intra-species Chemical Ecology
Plants produce a vast array of secondary metabolites, including alkaloids, that play a crucial role in their interactions with the environment. bsienvis.nic.in These compounds can act as defense mechanisms against herbivores and pathogens or as attractants for pollinators and seed dispersers. The study of these chemical interactions is known as chemical ecology.
The role of dihydrocondylocarpine in the chemical ecology of the plants that produce it is an area ripe for investigation. It is plausible that dihydrocondylocarpine serves as a defense compound, given the known biological activities of many indole alkaloids. smolecule.com Future research could involve studying the effects of dihydrocondylocarpine on various herbivores and microbial pathogens. Additionally, investigating its potential role in mediating interactions between different plant species or even within different individuals of the same species could reveal novel ecological functions for this intriguing molecule. bsienvis.nic.in
Conclusion
Summary of Key Research Findings and Contributions
Dihydrocondylocarpine, an indole (B1671886) alkaloid also known as tubotaiwine (B1253118), has been the subject of significant research due to its complex structure and potential biological activities. smolecule.comontosight.ai It belongs to the condylocarpine (B1236509) group, characterized by a pentacyclic skeleton. smolecule.com The molecular formula of dihydrocondylocarpine is C₂₀H₂₄N₂O₂. smolecule.com
Key research has focused on its isolation, structural elucidation, synthesis, and biological properties. Dihydrocondylocarpine has been isolated from various plant species of the Apocynaceae family, including Alstonia scholaris, Ervatamia coronaria, and Stemmadenia tomentosa. nih.govresearchgate.netnih.gov Structural studies, including 1H/13C-NMR and nuclear Overhauser effect (n.O.e.) difference measurements, have been crucial in establishing its stereochemistry, particularly the (20S)-configuration. nih.gov
The total synthesis of (±)-tubotaiwine (dihydrocondylocarpine) has been successfully achieved, providing a pathway to produce the compound for further investigation and to develop synthetic strategies for related alkaloids. rsc.orgutexas.edu These synthetic efforts are vital for creating analogs and probing the structure-activity relationships of this class of compounds.
Biologically, dihydrocondylocarpine has demonstrated a range of potential therapeutic effects. Research indicates it may possess anticancer, antioxidant, and neuroprotective properties. smolecule.com Some studies suggest its potential in inhibiting the proliferation of cancer cells. smolecule.com Its antioxidant activity is attributed to its ability to scavenge free radicals. smolecule.com Furthermore, its interaction with nicotinic acetylcholine (B1216132) receptors suggests potential applications in neurological research. smolecule.com Preliminary studies have also pointed towards its possible antimicrobial and antiparasitic activities, as well as effects on blood pressure regulation. smolecule.com
Remaining Academic Questions and Knowledge Gaps
Despite the progress made in understanding dihydrocondylocarpine, several academic questions and knowledge gaps remain. A primary area requiring further investigation is the complete elucidation of its biosynthetic pathway in plants. While it is known to be derived from enzymatic pathways involving precursors from plants like Alstonia species, the specific enzymes and intermediate steps are not fully characterized. smolecule.comresearchgate.net
The precise mechanisms of action underlying its observed biological activities are largely yet to be determined. For instance, while anticancer properties have been suggested, the specific cellular targets and signaling pathways affected by dihydrocondylocarpine are not well understood. smolecule.comnih.gov Similarly, the exact mechanisms for its potential neuroprotective, antimicrobial, and blood pressure-regulating effects require more in-depth investigation. smolecule.com
Further research is also needed to confirm and expand upon the initial findings regarding its antimicrobial and antiparasitic properties. smolecule.com The effectiveness against a broader range of pathogens and the underlying mechanisms of action are key areas for future studies.
Significance of Dihydrocondylocarpine Research for Natural Products Chemistry and Chemical Biology
The study of dihydrocondylocarpine holds considerable significance for the fields of natural products chemistry and chemical biology. As a complex indole alkaloid, it serves as a challenging and inspiring target for total synthesis, driving innovation in synthetic methodologies. wikipedia.orgethz.ch The successful synthesis of such intricate molecules not only demonstrates the power of modern organic chemistry but also provides valuable tools for creating novel compounds with potential therapeutic applications. nih.gov
In natural products chemistry, dihydrocondylocarpine is a key member of the monoterpene indole alkaloids, a large and diverse group of plant-derived compounds. researchgate.netelectricveg.com Its role as a potential biosynthetic intermediate for other biologically active compounds makes it a crucial subject of study for understanding the intricate web of alkaloid biosynthesis in plants. smolecule.comresearchgate.net The unique structural features of dihydrocondylocarpine and its relatives provide a rich scaffold for chemical modification and the development of new chemical entities. gsconlinepress.comfrontiersin.org
From a chemical biology perspective, dihydrocondylocarpine and its analogs serve as valuable molecular probes to investigate complex biological processes. tum.dehelmholtz-hzi.de By studying how these molecules interact with specific cellular targets, researchers can gain insights into the functioning of those targets and the pathways they regulate. nih.govhelmholtz-hzi.de For example, its interaction with nicotinic acetylcholine receptors can be leveraged to study the role of these receptors in health and disease. smolecule.com The potential anticancer and neuroprotective activities of dihydrocondylocarpine highlight its promise as a lead compound for the development of new therapeutic agents. smolecule.comgsconlinepress.com The exploration of its mode of action can uncover novel drug targets and therapeutic strategies. tum.de
Q & A
What frameworks are recommended for formulating a focused research question on dihydrocondylocarpine's pharmacological mechanisms?
- Methodological Answer: Utilize the PICO framework (Population: target cells/organisms; Intervention: dihydrocondylocarpine; Comparison: control compounds; Outcome: specific bioactivity metrics) and FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to structure questions. For example: "Does dihydrocondylocarpine (Intervention) induce apoptosis in hepatocellular carcinoma cells (Population) more effectively than paclitaxel (Comparison), as measured by caspase-3 activation (Outcome)?" This approach ensures alignment with gaps identified in literature reviews and feasibility constraints .
Q. How to design a literature review strategy to identify gaps in dihydrocondylocarpine research?
- Methodological Answer:
- Database Selection: Use SciFinder, PubMed, and Web of Science with Boolean terms ("dihydrocondylocarpine" AND "alkaloid" AND "antiproliferative").
- Inclusion/Exclusion Criteria: Limit to peer-reviewed studies (2010–2025) using in vitro or in vivo models.
- Synthesis Tools: Apply PRISMA guidelines for systematic reviews to map trends and contradictions (e.g., discrepancies in reported IC50 values) .
Intermediate Research Questions
Q. What methodologies ensure reproducibility in dihydrocondylocarpine cytotoxicity assays?
- Methodological Answer: Standardize protocols across labs:
Q. How to validate the purity of dihydrocondylocarpine isolates in pharmacokinetic studies?
- Methodological Answer: Combine orthogonal analytical techniques:
- HPLC-MS : Confirm molecular weight and retention time against reference standards.
- NMR Spectroscopy : Verify structural integrity (e.g., absence of oxidation byproducts).
- Elemental Analysis : Ensure ≥95% purity for in vivo dosing .
Advanced Research Questions
Q. How to resolve contradictions in reported bioactivity data for dihydrocondylocarpine?
- Methodological Answer:
- Meta-Analysis : Quantify variability using forest plots (e.g., IC50 ranges across 15 studies).
- Replication Studies : Conduct under standardized conditions (e.g., identical cell culture media, pH control).
- Statistical Testing : Apply ANOVA to identify confounding variables (e.g., solvent batch effects, purity discrepancies) .
Q. What strategies optimize the synthesis of dihydrocondylocarpine analogs for SAR studies?
- Methodological Answer:
- Combinatorial Libraries : Introduce substituents at C-3 (e.g., hydroxyl, methyl groups) and C-20 (e.g., ester derivatives).
- High-Throughput Screening (HTS) : Pair with LC-MS for rapid structural confirmation.
- QSAR Modeling : Prioritize analogs based on predicted logP and binding affinity to cytochrome P450 enzymes .
Data Analysis & Interpretation
Q. How to statistically analyze dose-response relationships in dihydrocondylocarpine studies?
- Methodological Answer:
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC50/IC50.
- Goodness-of-Fit Tests : Use R² values and residual plots to validate model assumptions.
- Outlier Detection : Apply Grubbs' test to exclude anomalous data points .
Q. What experimental designs mitigate bias in preclinical studies of dihydrocondylocarpine?
- Methodological Answer:
- Randomization : Assign treatment groups using block randomization.
- Blinding : Implement double-blinding for data collection and analysis.
- Power Analysis : Determine sample sizes a priori to ensure statistical robustness (α=0.05, β=0.20) .
Ethical & Reporting Standards
Q. How to address ethical considerations in animal studies involving dihydrocondylocarpine?
- Methodological Answer:
Q. What are the journal requirements for reporting dihydrocondylocarpine research?
- Methodological Answer: Follow IMRAD structure (Introduction, Methods, Results, Discussion) with:
- Experimental Details : Explicitly state synthesis protocols and characterization data.
- Data Availability : Deposit raw spectra/assays in repositories like Zenodo.
- Author Contributions : Use CRediT taxonomy to specify roles (e.g., synthesis, data curation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
